4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy-
CAS No.:
Cat. No.: VC15022710
Molecular Formula: C24H18ClN3O3
Molecular Weight: 431.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18ClN3O3 |
|---|---|
| Molecular Weight | 431.9 g/mol |
| IUPAC Name | 2-chloro-N-[4-(4,5-dihydrobenzo[g][2,1]benzoxazol-3-yl)phenyl]-6-methoxypyridine-4-carboxamide |
| Standard InChI | InChI=1S/C24H18ClN3O3/c1-30-21-13-16(12-20(25)27-21)24(29)26-17-9-6-15(7-10-17)23-19-11-8-14-4-2-3-5-18(14)22(19)28-31-23/h2-7,9-10,12-13H,8,11H2,1H3,(H,26,29) |
| Standard InChI Key | UCDMSYOFPXRZPN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=C4CCC5=CC=CC=C5C4=NO3)Cl |
Introduction
4-Pyridinecarboxamide, 2-chloro-N-[4-(4,5-dihydronaphth[1,2-c]isoxazol-3-yl)phenyl]-6-methoxy- is a complex organic compound featuring a pyridinecarboxamide core with a unique combination of functional groups. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic properties and applications as a biochemical probe or inhibitor.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
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Formation of the Pyridinecarboxamide Core: This can be achieved through the reaction of pyridine with carboxylic acid derivatives under appropriate conditions.
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Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride can be employed.
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Attachment of the Isoxazole Moiety: This step involves the formation of the isoxazole ring, which can be synthesized through cyclization reactions involving nitrile oxides and alkenes.
Chemical Reactions and Transformations
This compound can undergo various chemical reactions, including:
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Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
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Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Chemistry
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Building Block: Used as a building block for the synthesis of more complex molecules.
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Material Development: Utilized in the development of new materials and chemical processes.
Biology and Medicine
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Biochemical Probe or Inhibitor: Investigated for its potential as a biochemical probe or inhibitor.
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Therapeutic Properties: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
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Agricultural Applications: Certain derivatives have shown superior activity against fungal strains, suggesting potential agricultural applications.
Biological Activity and Case Studies
While specific biological activity data for this compound is limited, similar compounds have shown promising results in various studies:
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Zebrafish Embryo Toxicity Study: Studies on similar compounds highlight the importance of assessing safety alongside efficacy.
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Pesticidal Efficacy: Derivatives have demonstrated superior activity against fungal strains, indicating potential for agricultural use.
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